molecular formula C15H28O3S2 B14325496 4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol CAS No. 111649-45-7

4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol

Cat. No.: B14325496
CAS No.: 111649-45-7
M. Wt: 320.5 g/mol
InChI Key: YLIHRJQBXYZHRW-UHFFFAOYSA-N
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Description

4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol is a complex organic compound featuring a dioxolane ring, a dithiane ring, and a butanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol typically involves multiple steps, starting from simpler organic molecules. The preparation often includes the formation of the dioxolane and dithiane rings through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dioxolane and dithiane rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyl-4-methyl-1,3-dioxolane
  • 4-Methyl-2-propyl-1,3-dioxolane
  • 2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol is unique due to the presence of both dioxolane and dithiane rings in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

111649-45-7

Molecular Formula

C15H28O3S2

Molecular Weight

320.5 g/mol

IUPAC Name

4-[2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl]butan-1-ol

InChI

InChI=1S/C15H28O3S2/c1-14(17-10-11-18-14)6-4-8-15(7-2-3-9-16)19-12-5-13-20-15/h16H,2-13H2,1H3

InChI Key

YLIHRJQBXYZHRW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCC2(SCCCS2)CCCCO

Origin of Product

United States

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